1-Hydroxy-10-methylacridon

Übersicht

Beschreibung

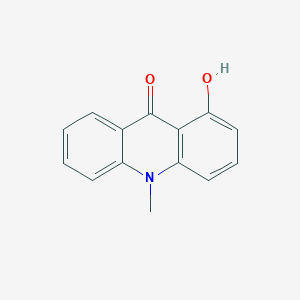

1-Hydroxy-10-methylacridone is an organic compound belonging to the class of acridones. These compounds are characterized by the presence of a ketone group attached to the C9 carbon atom of the acridine moiety. This compound has been detected in various herbs and spices .

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-10-methylacridon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener Acridonderivate verwendet.

Biologie: Diese Verbindung wurde auf ihre potenziellen Antikrebsaktivitäten untersucht.

Industrie: Es wird aufgrund seiner stabilen chemischen Struktur bei der Herstellung von Farbstoffen und Pigmenten verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit zellulären Zielen, um seine Wirkungen auszuüben. So können beispielsweise seine Derivate apoptotische Signalwege in Krebszellen aktivieren, was zum Zelltod führt. Dies wird durch die Hemmung der Zellproliferation und die Aktivierung apoptotischer Mechanismen erreicht . Zu den beteiligten molekularen Zielen und Signalwegen gehören verschiedene Signalwege, die das Zellwachstum und die Apoptose regulieren.

Wirkmechanismus

Target of Action

1-Hydroxy-10-methylacridone is a type of acridone, a class of organic compounds Acridones are known to have a wide range of biological activities, including anticancer properties .

Mode of Action

It’s worth noting that acridone derivatives have been synthesized and evaluated for their anticancer activity . These compounds have shown good in vitro antiproliferative activities against various cancer cell lines .

Biochemical Pathways

Given its structural similarity to other acridones, it may be involved in pathways related to cell proliferation and apoptosis, particularly in the context of cancer cells .

Result of Action

For instance, certain compounds have shown to activate apoptotic mechanisms and inhibit proliferation in glioblastoma cells .

Biochemische Analyse

Cellular Effects

It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 1-Hydroxy-10-methylacridone at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Vorbereitungsmethoden

1-Hydroxy-10-methylacridone can be synthesized through several methods. One common synthetic route involves the interaction of 1-hydroxy-3-methoxy-10-methylacridone with quinazoline or 6-nitroquinoxalone using acid catalysis, such as methanesulfonic acid or trifluoroacetic acid . Another method involves the reaction of noracronycine and 1-hydroxy-3-methoxy-10-methylacridone with alkyl- and aryl-lithiums, resulting in the formation of quinone methides .

Analyse Chemischer Reaktionen

1-Hydroxy-10-methylacridon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Hydroxyderivate umwandeln.

Substitution: Sie kann Substitutionsreaktionen mit Alkyl- und Aryllithiumverbindungen eingehen, um Chinonmethide zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methansulfonsäure, Trifluoressigsäure und Alkyl- und Aryllithiumverbindungen. .

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-10-methylacridon ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Acridon: Die Stammverbindung von this compound, der die Hydroxy- und Methylgruppen fehlen.

1-Hydroxy-3-methoxy-10-methylacridon: Ein Derivat mit einer Methoxygruppe in der C3-Position.

Noracronycin: Ein weiteres Acridonderivat, das in ähnlichen Synthesereaktionen verwendet wird

Biologische Aktivität

1-Hydroxy-10-methylacridone (C₁₄H₁₁NO₂) is an organic compound belonging to the acridone class, characterized by its fused ring structure containing nitrogen. Its unique chemical configuration, which includes a hydroxyl group at the 1-position and a methyl group at the 10-position, contributes to its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential anticancer properties and other therapeutic applications.

Biological Activity

The biological activity of 1-hydroxy-10-methylacridone is primarily linked to its effects on cancer cells, but it also exhibits antifungal and antileishmanial properties. The following sections detail its mechanisms of action, experimental findings, and comparative analyses with related compounds.

1-Hydroxy-10-methylacridone is believed to exert its biological effects through several mechanisms:

- Apoptosis Induction : This compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to increased cell death. For instance, studies indicate that it inhibits cell proliferation in glioblastoma cells by activating caspase-dependent pathways .

- Cell Cycle Regulation : It influences cell cycle progression, potentially causing cell cycle arrest in specific phases, which is crucial for cancer treatment strategies.

- Molecular Interactions : The compound may interact with various biomolecules, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to changes in gene expression and metabolic processes within cells.

Research Findings

Numerous studies have investigated the biological activity of 1-hydroxy-10-methylacridone:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of 1-hydroxy-10-methylacridone exhibit significant antiproliferative effects against several cancer cell lines, including colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T). Some derivatives showed low toxicity towards normal human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index.

- Antifungal Properties : Research has indicated that this compound possesses antifungal activity against various fungal strains, suggesting potential applications in treating fungal infections .

- Case Studies : A notable case study highlighted the efficacy of acridone derivatives, including 1-hydroxy-10-methylacridone, in combating Leishmania parasites, showcasing its potential as an antileishmanial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-hydroxy-10-methylacridone, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acridone | Basic structure without substituents | Parent compound; lacks hydroxyl and methyl groups |

| 1-Hydroxy-3-methoxy-10-methylacridone | Hydroxyl at C1; methoxy at C3; methyl at C10 | Exhibits different biological activities |

| Noracronycine | Varies in substituents | Known for specific biological activities |

| 1-Hydroxyacridone | Hydroxyl group at position 1 | Different biological profile compared to 1-hydroxy-10-methylacridone |

This table illustrates how the presence of specific functional groups in 1-hydroxy-10-methylacridone enhances its reactivity and biological activity compared to its analogs.

Tables Summarizing Biological Activities

The following table summarizes key findings regarding the biological activities of 1-hydroxy-10-methylacridone:

Eigenschaften

IUPAC Name |

1-hydroxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-15-10-6-3-2-5-9(10)14(17)13-11(15)7-4-8-12(13)16/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYDBJFGZCQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418786 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16584-54-6 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16584-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 194 °C | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.